molecular formula C20H17ClN2O3 B12051068 N-[2-(4-chlorophenyl)ethyl]-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

N-[2-(4-chlorophenyl)ethyl]-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No.: B12051068
M. Wt: 368.8 g/mol
InChI Key: BLTDMCDFYKKSPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-chlorophenylethylamine with a suitable quinoline derivative under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, including the use of continuous flow reactors to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a quinoline ketone, while reduction of the carbonyl group would yield a quinoline alcohol .

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of viral replication or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[2-(4-chlorophenyl)ethyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H17ClN2O3

Molecular Weight

368.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide

InChI

InChI=1S/C20H17ClN2O3/c21-14-6-4-12(5-7-14)8-10-22-19(25)16-18(24)15-3-1-2-13-9-11-23(17(13)15)20(16)26/h1-7,24H,8-11H2,(H,22,25)

InChI Key

BLTDMCDFYKKSPK-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C1C=CC=C3C(=C(C2=O)C(=O)NCCC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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